PX-866-17OH is a potent, orally bioavailable, irreversible, pan-isoform inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks) [, , , , , ]. It is a synthetic derivative of wortmannin, a natural product PI3K inhibitor [, ]. PX-866-17OH exhibits significant antitumor activity in various preclinical cancer models, including xenografts [, , , , ]. Due to its mechanism of action and promising preclinical results, PX-866-17OH has been investigated in several clinical trials for the treatment of various solid tumors [, , , , , , , , , ].
PX-866-17OH irreversibly inhibits all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) by covalently binding to the ATP-binding site of the kinase domain [, , , , ]. This inhibition blocks the phosphorylation of Akt (protein kinase B), a key downstream effector of PI3K, and subsequently disrupts downstream signaling pathways involved in cell growth, survival, proliferation, metabolism, and angiogenesis [, , , , , , , , , , , , ]. By targeting the PI3K/Akt pathway, PX-866-17OH exhibits antitumor activity in various preclinical cancer models [, , , , , , , , ].
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7